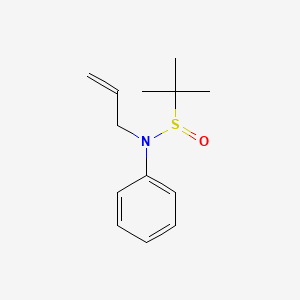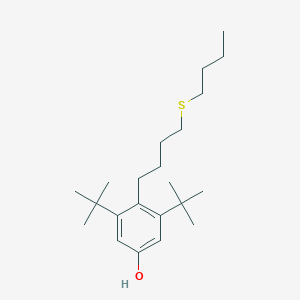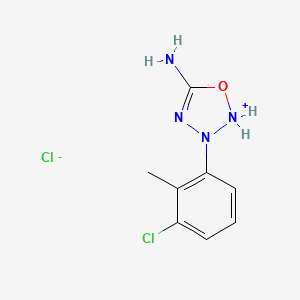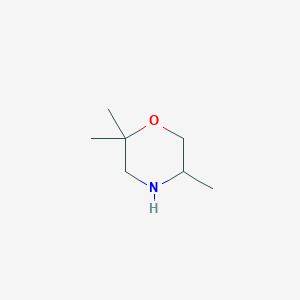
trans-4-(1-Piperidinyl)-3-pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(1-Piperidinyl)-3-pyrrolidinol: is a chemical compound that features a piperidine ring and a pyrrolidinol moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol typically involves the reaction of piperidine with pyrrolidinol under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent . The reaction proceeds through the difunctionalization of a double bond, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions: trans-4-(1-Piperidinyl)-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, trans-4-(1-Piperidinyl)-3-pyrrolidinol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, and this compound is no exception. It may have applications in the treatment of various diseases, although specific studies are still ongoing .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable intermediate in the synthesis of various products.
作用机制
The mechanism of action of trans-4-(1-Piperidinyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .
相似化合物的比较
trans-4-(1-Piperidinyl)tetrahydro-3-furanamine: This compound shares a similar piperidine ring but differs in the presence of a furanamine moiety.
trans-4-phenyl-4-Piperidinocyclohexanol: Another related compound with a piperidine ring and a cyclohexanol group.
Uniqueness: trans-4-(1-Piperidinyl)-3-pyrrolidinol is unique due to its combination of a piperidine ring and a pyrrolidinol moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H20Cl2N2O |
|---|---|
分子量 |
243.17 g/mol |
IUPAC 名称 |
(3R,4R)-4-piperidin-1-ylpyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-7-10-6-8(9)11-4-2-1-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |
InChI 键 |
PUIOHVLJIQDJCL-UONRGADFSA-N |
手性 SMILES |
C1CCN(CC1)[C@@H]2CNC[C@H]2O.Cl.Cl |
规范 SMILES |
C1CCN(CC1)C2CNCC2O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)



![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)



![4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340890.png)


![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340902.png)

